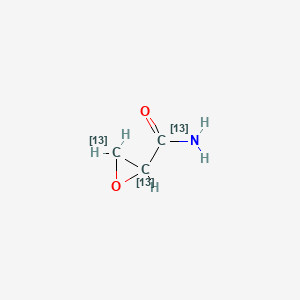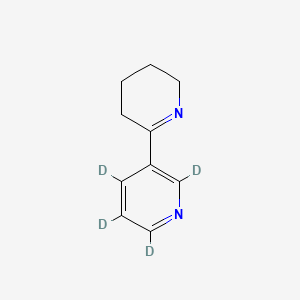
Anabaseine-d4
描述
Anabaseine-d4 is a deuterated form of anabaseine, an alkaloid toxin produced by certain marine worms and ants. It is structurally similar to nicotine and anabasine, and it acts as an agonist on nicotinic acetylcholine receptors in both the central and peripheral nervous systems . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of anabaseine due to its stability and traceability in mass spectrometry .
科学研究应用
Anabaseine-d4 has a wide range of applications in scientific research:
作用机制
Target of Action
Anabaseine-d4 primarily targets nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and peripheral nervous system (PNS) . These receptors play a crucial role in transmitting signals in the nervous system. This compound has a higher binding affinity for nAChRs in the brain with an α7 subunit, as well as skeletal muscle receptors .
Mode of Action
The iminium form of this compound binds to most nAChRs in the CNS and PNS . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmitter release, influencing various physiological processes.
Biochemical Pathways
This compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By acting as an agonist on nAChRs, this compound influences the signaling in this pathway, affecting downstream effects such as muscle contraction, heart rate, and other autonomic functions .
Pharmacokinetics
It is known that this compound is used as an internal standard for quantifying anabasine levels in urine or other matrices for nicotine testing or environmental monitoring applications by lc-ms/ms or gc/ms .
Result of Action
The binding of this compound to nAChRs results in the depolarization of neurons and the release of neurotransmitters . This can lead to various physiological effects, depending on the specific type of nAChR and its location in the body. For instance, this compound causes paralysis in crustaceans and insects, presumably by acting as an agonist on peripheral neuromuscular nAChRs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its use as a botanical insecticide could lead to its release into the environment, and it may therefore be present in consumables other than tobacco products . Furthermore, this compound is known to be present in electronic cigarettes, which have been considered as alternatives to smoked tobacco .
生化分析
Biochemical Properties
Anabaseine-d4 interacts with nicotinic acetylcholine receptors in the central and peripheral nervous systems . The iminium form of this compound binds to most of these receptors, but it has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . This interaction leads to the depolarization of neurons and induces the release of both dopamine and norepinephrine .
Cellular Effects
This compound influences cell function by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors . This interaction causes paralysis in crustaceans and insects, but not in vertebrates
Molecular Mechanism
The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors, leading to the depolarization of neurons . This binding interaction can cause changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that nicotine-induced improvements in memory-related behaviors are generally seen over narrow dose-ranges, with higher doses causing a variety of side effects that interfere with performance .
Dosage Effects in Animal Models
It is known that the intravenous LD50 of Anabaseine ranges from 11 mg/kg to 16 mg/kg in mice, depending on the enantiomer .
Metabolic Pathways
It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .
Transport and Distribution
It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .
Subcellular Localization
It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .
准备方法
Synthetic Routes and Reaction Conditions: Anabaseine-d4 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of deuterated nicotinic acid ethyl ester with N-benzoyl piperidone in a mixed aldol-like condensation reaction. This reaction yields a diketone, which rearranges in the presence of concentrated hydrochloric acid at high temperature to form anabaseine hydrochloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the final product .
化学反应分析
Types of Reactions: Anabaseine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Nicotine: Structurally similar and also acts on nicotinic acetylcholine receptors.
Anabasine: Another alkaloid with similar receptor activity.
GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine): A derivative of anabaseine with a more selective binding profile for α7 nicotinic acetylcholine receptors
Uniqueness: Anabaseine-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where precise measurement and tracking are crucial .
属性
IUPAC Name |
2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPMADJYNSPOA-AJEVBKBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661788 | |
| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-05-4 | |
| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


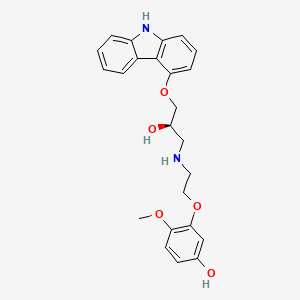
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)
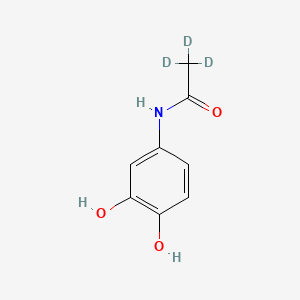
![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
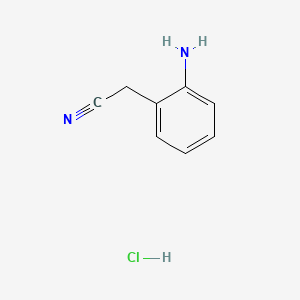
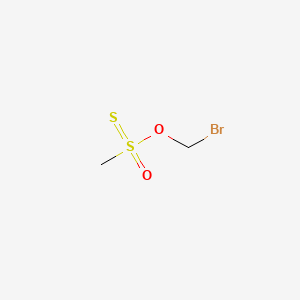
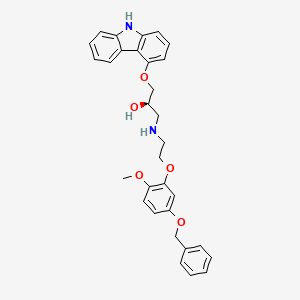
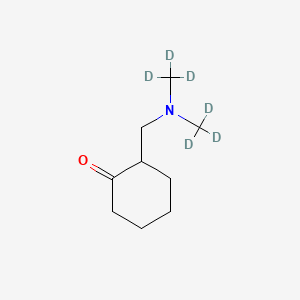
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)


![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)
